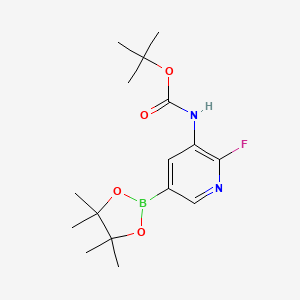

tert-Butyl (2-fluoro-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Vue d'ensemble

Description

Tert-Butyl (2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a useful research compound. Its molecular formula is C16H24BFN2O4 and its molecular weight is 338.186. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl (2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de composés biologiquement actifs

Ce composé est un intermédiaire important dans la synthèse de nombreux composés biologiquement actifs . Par exemple, il a été utilisé dans la synthèse du crizotinib, un médicament utilisé dans le traitement du cancer du poumon non à petites cellules .

Analyse de la structure cristalline

La structure cristalline de ce composé a été étudiée à l'aide de la diffraction des rayons X . Cela fournit des informations précieuses sur la disposition des atomes dans le cristal et les liaisons chimiques qui les relient .

Études de théorie de la fonctionnelle de la densité (DFT)

Des études DFT ont été menées sur ce composé afin de comprendre sa structure moléculaire . Ces études peuvent fournir des informations sur la structure électronique du composé, y compris la distribution des électrons et les niveaux d'énergie qu'ils occupent .

Analyse des caractéristiques physicochimiques

Le potentiel électrostatique moléculaire et les orbitales moléculaires frontières de ce composé ont été étudiés à l'aide de la DFT . Cela peut fournir des informations sur la réactivité du composé et ses interactions avec d'autres molécules .

Analyse conformationnelle

L'analyse conformationnelle joue un rôle clé dans la compréhension de la structure des molécules . Ce composé a été soumis à une telle analyse afin de révéler ses conformères stables et instables

Mécanisme D'action

Target of Action

Similar compounds with a dioxaborolane group have been reported to interact with various biological targets, including enzymes and receptors .

Mode of Action

Compounds with a dioxaborolane group are often used in suzuki-miyaura cross-coupling reactions . This suggests that the compound may interact with its targets through a similar mechanism, potentially forming new covalent bonds.

Biochemical Pathways

Given the compound’s potential role in suzuki-miyaura cross-coupling reactions , it may be involved in the modification of various biochemical pathways, depending on the specific targets it interacts with.

Result of Action

Given its potential role in suzuki-miyaura cross-coupling reactions , the compound may induce significant changes in the structure and function of its targets.

Activité Biologique

tert-Butyl (2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate (CAS: 1310405-07-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its inhibitory effects on various kinases and its anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of tert-butyl (2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is C16H24BFN2O4. Its structure features a pyridine ring substituted with a fluorine atom and a dioxaborolane moiety. The presence of the tert-butyl group enhances its solubility and bioavailability.

1. Kinase Inhibition

Recent studies have demonstrated that this compound exhibits inhibitory activity against several kinases:

The compound's potency varies based on structural modifications within the carboxamide moiety. Compounds with isopropyl and cyclopropyl substituents showed significant inhibitory activity against GSK-3β.

2. Anti-inflammatory Activity

In vitro studies indicate that tert-butyl (2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate effectively reduces the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide-induced inflammation models. The following results were observed:

| Compound Concentration (µM) | NO Production (%) Reduction | IL-6 Production (%) Reduction |

|---|---|---|

| 1 | 45 | 30 |

| 10 | 60 | 50 |

These findings suggest that the compound could be a promising candidate for treating inflammatory diseases by modulating cytokine levels and reducing oxidative stress .

3. Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines revealed that the compound does not significantly decrease cell viability at concentrations up to 10 µM. This is critical as it indicates a favorable therapeutic index:

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HT-22 | 0.1 | >90 |

| HT-22 | 1 | >90 |

| BV-2 | 10 | >85 |

These results highlight the compound's potential for further development in therapeutic applications without significant cytotoxic effects .

Case Studies

A notable case study involved the evaluation of this compound's effects in a mouse model of neuroinflammation. Treatment with tert-butyl (2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate resulted in reduced microglial activation and improved behavioral outcomes compared to controls.

Propriétés

IUPAC Name |

tert-butyl N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BFN2O4/c1-14(2,3)22-13(21)20-11-8-10(9-19-12(11)18)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSXXXQAKHAZAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694500 | |

| Record name | tert-Butyl [2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310405-07-2 | |

| Record name | Carbamic acid, N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310405-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.